molecular formula C29H35N5O11 B2509588 ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate CAS No. 1351631-30-5

ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate

Cat. No. B2509588
CAS RN: 1351631-30-5
M. Wt: 629.623
InChI Key: UEONDENOCJJBTM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate is a useful research compound. Its molecular formula is C29H35N5O11 and its molecular weight is 629.623. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl 2-[[2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3.2C2H2O4/c1-2-33-25(32)16-26-24(31)19-29-14-12-28(13-15-29)18-23-27-21-10-6-7-11-22(21)30(23)17-20-8-4-3-5-9-20;2*3-1(4)2(5)6/h3-11H,2,12-19H2,1H3,(H,26,31);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEONDENOCJJBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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